5-chloro-2-ethylpyridazin-3(2H)-one
Description
5-Chloro-2-ethylpyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro substituent at position 5 and an ethyl group at position 2 of the pyridazinone ring. Pyridazinones are nitrogen-containing heterocycles with diverse applications in medicinal chemistry and agrochemicals due to their bioisosteric properties and ability to modulate electronic and steric effects.
Properties
Molecular Formula |
C6H7ClN2O |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-chloro-2-ethylpyridazin-3-one |
InChI |
InChI=1S/C6H7ClN2O/c1-2-9-6(10)3-5(7)4-8-9/h3-4H,2H2,1H3 |
InChI Key |
QCUMBTKQRLAXEF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C=C(C=N1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points: 5-Chloro-2-chloromethyl-6-phenyl-2H-pyridazin-3-one: 108–110°C (ethanol) . 5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one: Higher melting point (1698-63-1, exact value unspecified) due to halogen bulk and aromatic stacking . Prediction for 5-chloro-2-ethylpyridazin-3(2H)-one: Lower than chloromethyl analogs (~90–100°C) due to reduced polarity.
Lipophilicity (logP) :
Reactivity and Functionalization
- Nucleophilic Substitution: Chlorine at position 5 is susceptible to displacement. For example, 5-chloro-2-methylpyridazinones react with Na₂S to form methylthio derivatives . Iodine substitution (e.g., 2-benzyl-5-chloro-4-iodopyridazin-3(2H)-one) enables cross-coupling reactions for medicinal chemistry diversification .
- Electrophilic Aromatic Substitution: Electron-withdrawing chlorine deactivates the ring, reducing reactivity compared to unsubstituted pyridazinones.
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